Metacine
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Overview
Description
Metocinium is a chemical compound known for its spasmolytic properties. It is primarily used as an antagonist of muscarinic acetylcholine receptors, making it effective in treating conditions such as irritable bowel syndrome . The compound is also referred to as benzilyl choline or ethanaminium, 2-((2-hydroxy-2,2-diphenylacetyl)oxy)-N,N,N-trimethyl- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metocinium typically involves the reaction of benzilyl chloride with choline in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-60°C. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the choline moiety .
Industrial Production Methods
In industrial settings, metocinium is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the same basic reaction but is scaled up and optimized for large-scale production. The use of automated systems helps in maintaining precise control over reaction conditions, thereby improving the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Metocinium undergoes several types of chemical reactions, including:
Oxidation: Metocinium can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.
Substitution: Metocinium can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines are used in basic or neutral conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary products are alcohols and amines.
Substitution: The products depend on the nucleophile used but generally include esters and amides.
Scientific Research Applications
Metocinium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Metocinium is used in studies involving muscarinic acetylcholine receptors to understand their role in various physiological processes.
Medicine: The compound is used in the treatment of irritable bowel syndrome and other gastrointestinal disorders.
Mechanism of Action
Metocinium exerts its effects by antagonizing muscarinic acetylcholine receptors. This inhibition prevents the binding of acetylcholine, thereby reducing the activity of the parasympathetic nervous system. The primary molecular targets are the muscarinic receptors located in the gastrointestinal tract, which helps in alleviating symptoms of irritable bowel syndrome .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another muscarinic antagonist used for similar therapeutic purposes.
Scopolamine: Used for its anticholinergic properties in treating motion sickness and postoperative nausea.
Hyoscyamine: Similar to atropine, used in treating various gastrointestinal disorders.
Uniqueness
Metocinium is unique due to its specific structure, which allows for a more targeted action on muscarinic receptors with fewer side effects compared to other similar compounds. Its spasmolytic properties make it particularly effective in treating irritable bowel syndrome .
Properties
CAS No. |
1553-33-9 |
---|---|
Molecular Formula |
C19H24NO3+ |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C19H24NO3/c1-20(2,3)14-15-23-18(21)19(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,22H,14-15H2,1-3H3/q+1 |
InChI Key |
IHRPDXFOMLCPIK-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Key on ui other cas no. |
1553-33-9 |
Related CAS |
2424-71-7 (iodide) 55019-64-2 (bromide) |
Synonyms |
choline benzilate ester metacine metacine bromide metacine iodide metatsin |
Origin of Product |
United States |
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